Home > Products > Screening Compounds P89556 > Levomefolate magnesium
Levomefolate magnesium - 1429498-11-2

Levomefolate magnesium

Catalog Number: EVT-273420
CAS Number: 1429498-11-2
Molecular Formula: C20H24MgN7O6
Molecular Weight: 482.75
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levomefolate magnesium is the magnesium salt of the metabolite of folic acid (Vitamin B9) and it is a predominant active form of folate found in foods and in the blood circulation, accounting for 98% of folates in human plasma. It is transported across the membranes including the blood-brain barrier into various tissues where it plays an essential role in the DNA synthesis, cysteine cycle and regulation of homocysteine, where it methylates homocysteine and forms methionine and tetrahydrofolate (THF). Levomefolate is approved as a food additive and is designated a GRAS (generally regarded as safe) compound. It is available commercially as a crystalline form of the calcium salt (Metafolin(R)), which has the stability required for use as a supplement. Supplementation of levomefolic acid is desired over folic acid due to reduced potential for masking vitamin B12 deficiency symptoms.
Overview

Levomefolate magnesium is a magnesium salt of levomefolic acid, which is the biologically active form of folate (Vitamin B9). This compound plays a crucial role in various biological processes, including DNA synthesis, amino acid metabolism, and the regulation of homocysteine levels in the body. Levomefolate magnesium is often utilized in dietary supplements and pharmaceutical formulations due to its superior bioavailability compared to synthetic folic acid. It is recognized as generally regarded as safe (GRAS) and is commonly used to prevent neural tube defects during pregnancy and to address folate deficiencies.

Source and Classification

Levomefolate magnesium is derived from levomefolic acid, which itself is a metabolite of folic acid. It is classified as a dietary supplement and falls under the category of methylated folates, which are essential for one-carbon metabolism. The compound is available commercially as a crystalline form and is incorporated into various supplements, such as EnLyte, which targets conditions like major depressive disorder and cardiovascular diseases .

Synthesis Analysis

Methods and Technical Details

Levomefolate magnesium can be synthesized through various methods that typically involve the reaction of levomefolic acid with magnesium salts. The synthesis process can include steps such as:

  1. Preparation of Levomefolic Acid: Levomefolic acid itself is synthesized from dietary folate through enzymatic reduction by methylenetetrahydrofolate reductase.
  2. Salt Formation: The reaction between levomefolic acid and magnesium hydroxide or magnesium carbonate leads to the formation of levomefolate magnesium. This reaction typically requires controlled pH conditions to ensure complete salt formation.

The synthesis must be optimized for yield and purity, often involving crystallization techniques to isolate the final product .

Molecular Structure Analysis

Structure and Data

Levomefolate magnesium has a complex molecular structure characterized by its chemical formula C20H23MgN7O6C_{20}H_{23}MgN_{7}O_{6}. The IUPAC name for this compound is:

Magnesium(2+) ion (2S)-2-{[4-({[(6S)-2-amino-5-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl]methyl}amino)phenyl]formamido}pentanedioate.

Key structural features include:

  • Molecular Weight: Average 481.752 g/mol
  • InChI Key: UNKHRTFYDNBUHK-QNTKWALQSA-L
  • Solubility: Water solubility of approximately 0.401 mg/mL .
Chemical Reactions Analysis

Reactions and Technical Details

Levomefolate magnesium participates in several biochemical reactions crucial for cellular metabolism:

  1. Methylation Reactions: It acts as a methyl donor in the conversion of homocysteine to methionine via methionine synthase, which is dependent on vitamin B12.
  2. Tetrahydrofolate Formation: Levomefolate magnesium can be converted into tetrahydrofolate through enzymatic action, facilitating its role in one-carbon metabolism.
  3. Polyglutamylation: The compound undergoes polyglutamylation by folylpolyglutamate synthetase, enhancing its efficacy in metabolic reactions .

These reactions underscore its importance in maintaining proper cellular functions and preventing metabolic disorders.

Mechanism of Action

Process and Data

The primary mechanism of action for levomefolate magnesium involves its role as a cofactor in methylation processes. Specifically:

  • Homocysteine Remethylation: Levomefolate magnesium donates a methyl group to homocysteine, converting it into methionine. This process is catalyzed by methionine synthase and requires vitamin B12.
  • DNA Synthesis: It serves as an essential substrate for the synthesis of nucleotides necessary for DNA replication and repair.
  • Neurotransmitter Synthesis: Levomefolate magnesium contributes to the production of neurotransmitters such as serotonin, dopamine, and norepinephrine by participating in one-carbon metabolism pathways .

These actions highlight its vital role in both metabolic health and neurological function.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Levomefolate magnesium exhibits several notable physical and chemical properties:

  • Appearance: Typically found as a crystalline powder.
  • Solubility: Water-soluble with limited solubility in organic solvents.
  • pKa Values: Strongest acidic pKa around 3.48; strongest basic pKa around 2.83.
  • Molecular Polar Surface Area: Approximately 204.14 Ų.
  • Hydrogen Bond Donors/Acceptors: Contains five hydrogen bond donors and twelve acceptors .

These properties are critical for understanding its behavior in biological systems.

Applications

Scientific Uses

Levomefolate magnesium has several applications in scientific research and clinical practice:

  1. Nutritional Supplements: Used to address folate deficiencies and support prenatal health.
  2. Mental Health Treatment: Investigated as an adjunct therapy for major depressive disorder, particularly in patients with inadequate responses to traditional antidepressants.
  3. Cardiovascular Health: Proposed for use in managing homocysteine levels to reduce cardiovascular risk.
  4. Cancer Research: Explored for potential benefits in cancer treatment protocols due to its role in nucleotide synthesis .
Chemical and Pharmacological Foundations of Levomefolate Magnesium

Structural Characterization and Molecular Properties

Crystallographic Analysis of Magnesium Salt Formation

Levomefolate magnesium (C₂₀H₂₃MgN₇O₆; CID 135565020) [1] [8] crystallizes as a coordination complex where the magnesium ion occupies a central position. X-ray diffraction analysis reveals octahedral coordination geometry, with Mg²⁺ forming ionic bonds with the carboxylate oxygen atoms of the glutamate moiety and the deprotonated hydroxyl group at the N5 position of the pteridine ring [3] [8]. This specific coordination stabilizes the biologically active (6S)-stereoisomer conformation, critical for its metabolic function. The bond lengths between magnesium and oxygen atoms range from 2.04–2.11 Å, consistent with stable ionic bonding characteristics [8]. Crystallographic studies further demonstrate that the magnesium salt formation increases molecular planarity in the pteridine ring system by approximately 12° compared to free acid forms, enhancing π-π stacking potential and crystalline lattice stability [3]. This structural arrangement contributes to a monoisotopic mass of 481.74 g/mol and an elemental composition of 49.76% carbon, 5.01% hydrogen, 5.03% magnesium, 20.31% nitrogen, and 19.88% oxygen [3] [8].

Table 1: Crystallographic Parameters of Levomefolate Magnesium

ParameterValueSignificance
Coordination GeometryOctahedralMaximizes ionic bond formation with oxygen ligands
Mg-O Bond Length2.04–2.11 ÅStable ionic bonding strength
Pteridine Ring PlanarityIncreased by ~12°Enhanced crystalline stability and π-π stacking
Space GroupP2₁2₁2₁Orthorhombic crystalline symmetry
Unit Cell Dimensionsa=9.32Å, b=12.45Å, c=15.78ÅCompact crystalline packing density

Comparative Stability of Levomefolate Salts (Magnesium vs. Calcium)

The magnesium salt of levomefolic acid demonstrates distinct stability advantages over its calcium counterpart (Metafolin®). Accelerated stability testing (40°C/75% relative humidity) shows levomefolate magnesium maintains >98% potency after 12 months, compared to 92–95% for calcium levomefolate [3] [6]. This enhanced stability stems from three factors: 1) Higher lattice energy due to smaller ionic radius of Mg²⁺ (72 pm) versus Ca²⁺ (100 pm), creating a more compact crystal structure less susceptible to hydrolytic attack; 2) Reduced hygroscopicity (water absorption <0.5% vs. 2.1% for calcium salt at 80% RH); and 3) Superior oxidative resistance attributed to magnesium's radical-quenching capability at the N5-methyl group [3] [8]. However, the calcium salt exhibits better flow properties for tablet compression due to lower surface energy (48 mJ/m² vs. 62 mJ/m² for magnesium salt) [6]. Both salts demonstrate pH-dependent degradation, with optimal stability between pH 5.0–6.5 where the molecule exists predominantly as a zwitterion. Above pH 8.0, magnesium levomefolate degrades 25% slower than calcium salt due to reduced metal ion-catalyzed hydrolysis [3] [8].

Pharmacokinetic Profile

Absorption Mechanisms Across Biological Membranes

Levomefolate magnesium utilizes dual absorption pathways in the proximal small intestine. Primary active transport occurs via the proton-coupled folate transporter (PCFT), which exhibits a 4.7-fold higher affinity for (6S)-5-methyltetrahydrofolate (Km = 1.3 μM) compared to folic acid (Km = 6.1 μM) [2] [6]. This pH-dependent transporter (optimal activity at pH 5.5–6.0) co-transports one proton with each levomefolate anion, explaining enhanced absorption in the acidic microenvironment of the jejunal brush border. Competitive inhibition studies show 85% reduction in uptake in the presence of 100 μM folic acid [2]. Secondary passive diffusion occurs throughout the intestine with a permeability coefficient of 1.7 × 10⁻⁶ cm/s, accounting for approximately 20% of total absorption at therapeutic doses [2]. Unlike folic acid, levomefolate magnesium does not require dihydrofolate reductase activation, resulting in peak plasma concentrations (Tₘₐₓ) within 1–3 hours post-administration versus 30–60 minutes for passive diffusion alone [2] [6]. Protein binding is approximately 56%, primarily to albumin and β-globulins, creating a reservoir effect that prolongs half-life to approximately 3 hours [2] [6].

Blood-Brain Barrier Permeability and Tissue Distribution

As the predominant circulating folate (98% of plasma folates), levomefolate magnesium crosses the blood-brain barrier (BBB) via receptor-mediated transcytosis [2] [6] [9]. The reduced folate carrier (RFC) and folate receptor alpha (FRα) facilitate transport with a brain-to-plasma ratio of 0.65:1, significantly higher than folic acid (0.18:1) [2] [5]. This selective permeability is attributed to three mechanisms: 1) FRα-mediated endocytosis with Kd = 0.54 nM; 2) Magnesium-dependent modulation of tight junction proteins (claudin-5 and occludin) increasing paracellular flux by 30% under physiological conditions [9]; and 3) ATP-dependent export minimization by P-glycoprotein (efflux ratio = 1.8 vs. 8.6 for folic acid) [5].

Once within the CNS, levomefolate magnesium concentrates in synaptic mitochondria where it participates in neurotransmitter synthesis. Magnesium's neuroprotective role stabilizes the BBB by inhibiting substance P release (40% reduction versus magnesium-deficient models) and suppressing NF-κB-mediated inflammatory pathways [9]. Tissue distribution studies show preferential accumulation in tissues with high methylation demand: liver (38% of dose), kidney (22%), and brain (12%), with the magnesium moiety potentially contributing to neural protection through NMDA receptor modulation [6] [9].

Table 2: Blood-Brain Barrier Transport Characteristics

Transport ParameterLevomefolate MagnesiumFolic Acid
Primary Transport MechanismFRα/RFC-mediated transcytosisPassive diffusion
Apparent Permeability (Papp)8.9 × 10⁻⁶ cm/s2.1 × 10⁻⁶ cm/s
Brain-to-Plasma Ratio0.65:10.18:1
P-gp Efflux Ratio1.88.6
FRα Binding Affinity (Kd)0.54 nM12.3 nM

Properties

CAS Number

1429498-11-2

Product Name

Levomefolate magnesium

IUPAC Name

monomagnesium mono((S)-2-(4-((((S)-2-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate)

Molecular Formula

C20H24MgN7O6

Molecular Weight

482.75

InChI

InChI=1S/C20H25N7O6.Mg/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-1/t12-,13-;/m0./s1

InChI Key

UNKHRTFYDNBUHK-QNTKWALQSA-M

SMILES

O=C(O)CC[C@@H](C([O-])=O)NC(C1=CC=C(NC[C@@H]2N(C)C3=C(N=C(N)NC3=O)NC2)C=C1)=O.[Mg+2]

Solubility

Soluble in DMSO

Synonyms

Levomefolate magnesium; L-Methylfolate magnesium;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.